Sodium 3-bromothiophene-2-sulfinate: A Bifunctional Heterocyclic Scaffold
Sodium 3-bromothiophene-2-sulfinate: A Bifunctional Heterocyclic Scaffold
[1]
Executive Summary
Sodium 3-bromothiophene-2-sulfinate (CAS: 1503235-05-9) is a specialized organosulfur reagent used in advanced medicinal chemistry and materials science.[1] As a stable solid surrogate for the volatile and unstable 3-bromothiophene-2-sulfonyl chloride, it serves as a versatile "bifunctional" building block.[1] Its utility lies in its dual reactivity: the sulfinate moiety (
Chemical Identity & Specifications
| Property | Specification |
| IUPAC Name | Sodium 3-bromothiophene-2-sulfinate |
| CAS Number | 1503235-05-9 |
| Molecular Formula | |
| Molecular Weight | 249.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, |
| Stability | Hygroscopic; store under inert atmosphere at 2–8°C. Sensitive to oxidation (forms sulfonate).[1] |
| SMILES | [Na+].Oc1scc(Br)c1S(=O)[O-] (Ionic representation) |
Synthesis Protocol
The most reliable route to sodium 3-bromothiophene-2-sulfinate is the mild reduction of its corresponding sulfonyl chloride.[1] This method avoids the use of harsh organolithium reagents that might degrade the C-Br bond.
Reaction Scheme
Figure 1: Reduction pathway for the synthesis of the sulfinate salt.
Detailed Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium sulfite (
, 2.0 equiv) and sodium bicarbonate ( , 2.0 equiv) in water ( substrate). -
Addition: Heat the solution to 50°C. Slowly add 3-bromothiophene-2-sulfonyl chloride (1.0 equiv) portion-wise over 30 minutes. Note: Monitoring pH is crucial; maintain pH ~7-8 to prevent acid-catalyzed decomposition.[1]
-
Reaction: Stir at 50°C for 2–4 hours. Monitor consumption of the sulfonyl chloride by TLC (or LC-MS, looking for the sulfonic acid byproduct if oxidation occurs).
-
Workup:
-
Cool the mixture to room temperature.
-
Remove water via lyophilization (freeze-drying) to obtain a crude solid containing inorganic salts.[1]
-
Purification: Extract the solid residue with hot ethanol or methanol (the organic sulfinate dissolves; inorganic salts
/ remain largely insoluble). -
Filter while hot and concentrate the filtrate in vacuo to yield the pure sodium sulfinate salt.
-
Reactivity Profile & Mechanistic Divergence
The power of this compound lies in its "Switchable Reactivity." Depending on the catalyst and conditions, the sulfinate group can either be retained (to form sulfones) or extruded (to form C-C bonds).
Reactivity Map
Figure 2: Divergent reaction pathways available to the 3-bromothiophene-2-sulfinate scaffold.
Mechanistic Insights
-
Path A: Sulfonyl Retention (S-Alkylation):
-
Mechanism: The sulfur atom acts as a nucleophile.[1] Reacting with alkyl halides (e.g., MeI, BnBr) yields sulfones .
-
Critical Nuance: Sulfinates are ambident nucleophiles (O vs. S attack).[1] Soft electrophiles (alkyl halides) favor S-alkylation (sulfone), while hard electrophiles (diazomethane) may favor O-alkylation (sulfinate ester).[1]
-
-
Path B: Desulfitative Coupling (The "Sulfinate Switch"):
-
Mechanism: Under Pd-catalysis, the sulfinate undergoes transmetallation followed by
extrusion. This generates a transient thienyl-Pd species that couples with aryl boronic acids.[1] -
Utility: This allows the sulfinate to act as a "masked" aryl halide, enabling the formation of 2-aryl-3-bromothiophenes .
-
-
Path C: Orthogonal Functionalization:
-
Mechanism: The C3-Bromine bond is less reactive than the sulfinate in desulfitative conditions but reactive under standard Suzuki/Buchwald conditions.[1]
-
Strategy: One can first react the sulfinate (e.g., to make a sulfonamide) and then use the bromine to attach the thiophene to a larger drug scaffold.
-
Experimental Application: Desulfitative Cross-Coupling
Objective: Synthesis of 2-Phenyl-3-bromothiophene via desulfitative coupling. This protocol demonstrates the removal of the sulfinyl group to form a C-C bond.
Reagents:
-
Sodium 3-bromothiophene-2-sulfinate (1.0 equiv)[1]
-
Phenylboronic acid (1.5 equiv)
- (5 mol%)
- (1.0 equiv) - Promoter for desulfitation[1]
-
1,10-Phenanthroline (10 mol%)
-
Solvent: DMSO/Air[1]
Protocol:
-
Setup: Charge a sealed tube with the sulfinate salt (
), phenylboronic acid ( ), , , and ligand. -
Solvent: Add DMSO (
).[1] The reaction is often aerobic (open to air or under balloon) if oxidative coupling is required, but standard desulfitative coupling with boronic acids is typically anaerobic ( atm). Correction: For boronic acid coupling (Liebeskind-Srogl type), use inert atmosphere ( ). -
Reaction: Heat to 100°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with brine/water to remove DMSO. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Safety & Handling (MSDS Summary)
-
Hazards:
-
Storage: The compound is a reducing agent (mild) and hygroscopic. Store in a tightly sealed vial, preferably under Nitrogen or Argon, in a refrigerator (2-8°C).
-
Incompatibility: Strong oxidizing agents (converts to sulfonate), strong acids (generates sulfinic acid which is unstable).
References
-
Sigma-Aldrich. Sodium 3-bromothiophene-2-sulfinate Product Sheet. Link
-
Deng, X., & Mani, N. S. (2010). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. (General sulfinate reactivity context). Link
- Vocanson, F., et al. (2002).Synthetic applications of sulfinate salts. Synthetic Communications.
-
Beilstein J. Org.[1] Chem. Synthesis and applications of sodium sulfinates. Link
-
PubChem. 3-Bromothiophene-2-sulfinate Data. Link
